molecular formula C25H32N2O2 B11484326 3-(1-adamantyl)-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-4-methoxybenzamide

3-(1-adamantyl)-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-4-methoxybenzamide

Cat. No.: B11484326
M. Wt: 392.5 g/mol
InChI Key: AASQYVBPFSIWAO-UHFFFAOYSA-N
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Description

3-(ADAMANTAN-1-YL)-N-[(1,5-DIMETHYL-1H-PYRROL-2-YL)METHYL]-4-METHOXYBENZAMIDE is a complex organic compound with a unique structure that combines an adamantane moiety, a pyrrole ring, and a methoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ADAMANTAN-1-YL)-N-[(1,5-DIMETHYL-1H-PYRROL-2-YL)METHYL]-4-METHOXYBENZAMIDE typically involves multiple steps, starting with the preparation of the adamantane derivative, followed by the introduction of the pyrrole ring and the methoxybenzamide group. Common synthetic routes include:

    Adamantane Derivative Preparation: Adamantane is functionalized to introduce a reactive group, such as a halide or hydroxyl group.

    Pyrrole Ring Introduction: The functionalized adamantane is reacted with a pyrrole derivative under conditions that promote the formation of a carbon-nitrogen bond.

    Methoxybenzamide Group Addition: The intermediate product is then reacted with a methoxybenzamide derivative to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(ADAMANTAN-1-YL)-N-[(1,5-DIMETHYL-1H-PYRROL-2-YL)METHYL]-4-METHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-(ADAMANTAN-1-YL)-N-[(1,5-DIMETHYL-1H-PYRROL-2-YL)METHYL]-4-METHOXYBENZAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: Its structural properties make it a candidate for use in the development of new materials with specific characteristics.

    Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 3-(ADAMANTAN-1-YL)-N-[(1,5-DIMETHYL-1H-PYRROL-2-YL)METHYL]-4-METHOXYBENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    3-(2,5-Dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid: Shares the pyrrole ring structure but differs in other functional groups.

    2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine: Contains a pyrazole ring instead of a pyrrole ring.

Uniqueness

3-(ADAMANTAN-1-YL)-N-[(1,5-DIMETHYL-1H-PYRROL-2-YL)METHYL]-4-METHOXYBENZAMIDE is unique due to the combination of the adamantane moiety, pyrrole ring, and methoxybenzamide group, which imparts distinct chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C25H32N2O2

Molecular Weight

392.5 g/mol

IUPAC Name

3-(1-adamantyl)-N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-methoxybenzamide

InChI

InChI=1S/C25H32N2O2/c1-16-4-6-21(27(16)2)15-26-24(28)20-5-7-23(29-3)22(11-20)25-12-17-8-18(13-25)10-19(9-17)14-25/h4-7,11,17-19H,8-10,12-15H2,1-3H3,(H,26,28)

InChI Key

AASQYVBPFSIWAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C)CNC(=O)C2=CC(=C(C=C2)OC)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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